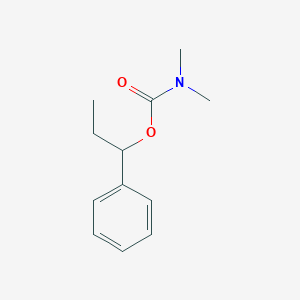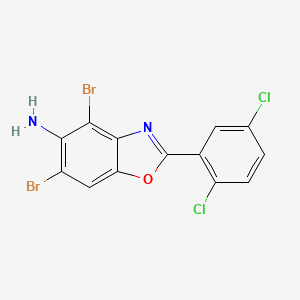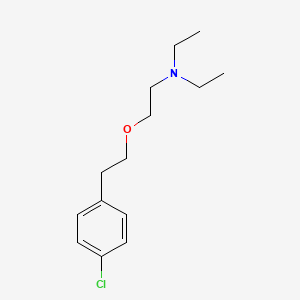
Triethylamine, 2-((p-chlorophenethyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine, 2-((p-chlorophenethyl)oxy)- is an organic compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a p-chlorophenethyl group connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((p-chlorophenethyl)oxy)- typically involves the reaction of triethylamine with p-chlorophenethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Triethylamine+p-Chlorophenethyl chloride→Triethylamine, 2-((p-chlorophenethyl)oxy)-+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Triethylamine, 2-((p-chlorophenethyl)oxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Triethylamine, 2-((p-chlorophenethyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Triethylamine, 2-((p-chlorophenethyl)oxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Triethylamine, 2-((p-chlorophenethyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Triethylamine: A simpler amine with similar basic properties.
Diethylamine: Another amine with two ethyl groups instead of three.
Trimethylamine: An amine with three methyl groups, differing in size and reactivity.
Uniqueness
Triethylamine, 2-((p-chlorophenethyl)oxy)- is unique due to the presence of the p-chlorophenethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler amines.
特性
CAS番号 |
27078-28-0 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)10-12-17-11-9-13-5-7-14(15)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
InChIキー |
VDYIMWUEAYHMRN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
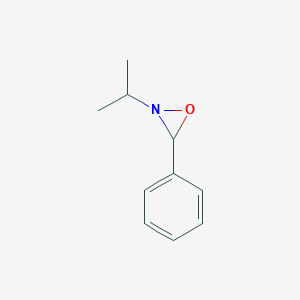
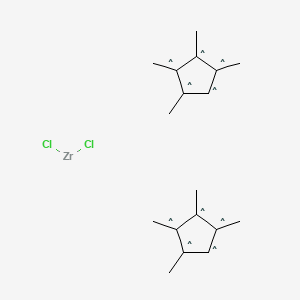
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
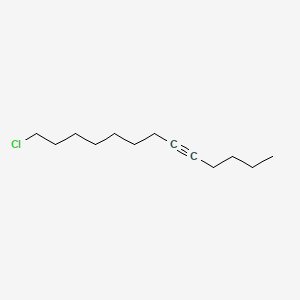
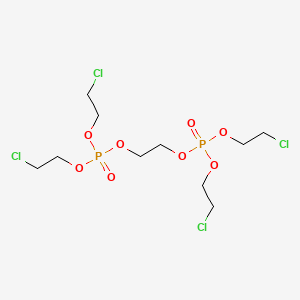
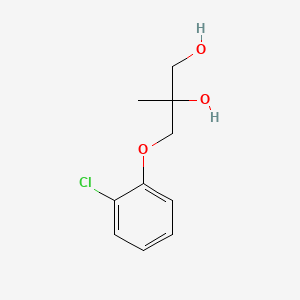
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
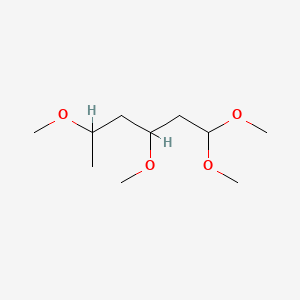
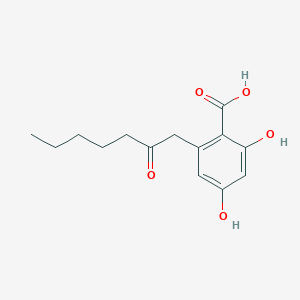
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
